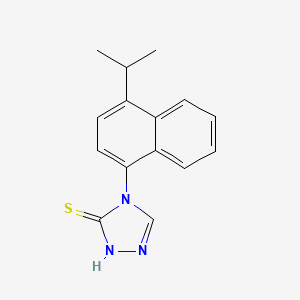

4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol

Description

4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a thiol (-SH) group at position 3 and a 4-isopropylnaphthalen-1-yl group at position 2. This structure combines the electron-rich aromatic naphthalene system with the triazole-thiol moiety, which is known for its versatility in coordination chemistry and biological activity.

Properties

Molecular Formula |

C15H15N3S |

|---|---|

Molecular Weight |

269.4 g/mol |

IUPAC Name |

4-(4-propan-2-ylnaphthalen-1-yl)-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H15N3S/c1-10(2)11-7-8-14(18-9-16-17-15(18)19)13-6-4-3-5-12(11)13/h3-10H,1-2H3,(H,17,19) |

InChI Key |

ZCJOKGSSXGFUPG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C2=CC=CC=C21)N3C=NNC3=S |

Origin of Product |

United States |

Preparation Methods

Formation of Thiocarbohydrazide

Thiocarbohydrazide is synthesized by reacting hydrazine hydrate with carbon disulfide in an alkaline medium. This intermediate serves as a precursor for cyclization reactions.

Cyclization with Aromatic Aldehyde

The thiocarbohydrazide reacts with 4-isopropylnaphthaldehyde under acidic reflux conditions to form the triazole ring. This step involves:

- Condensation of the aldehyde with thiocarbohydrazide.

- Intramolecular cyclization to form the heterocyclic 1,2,4-triazole core.

Introduction of Thiol Group

The thiol group is introduced during or after cyclization, depending on the reaction pathway. Alkaline conditions favor the formation of the thiol tautomer over the thione form.

Reaction Mechanism

The mechanism involves:

- Nucleophilic attack by thiocarbohydrazide on the carbonyl group of the aldehyde.

- Formation of a Schiff base intermediate.

- Cyclization to form the triazole ring.

- Tautomeric equilibrium between thione and thiol forms in neutral or alkaline media.

Alternative Methods

Base-Catalyzed Alkylation

An alternative method involves alkylating a pre-synthesized triazole-thiol derivative with an alkyl halide (e.g., isopropyl bromide) under basic conditions:

Microwave-Assisted Synthesis

Microwave irradiation has been explored as a greener approach to accelerate reaction times and improve yields in similar triazole syntheses.

Analytical Characterization

The synthesized compound is characterized using:

- NMR Spectroscopy : Confirms structural integrity and tautomeric forms.

- IR Spectroscopy : Identifies functional groups such as C=S and N-H bonds.

- Elemental Analysis : Verifies molecular composition.

Data Summary Table

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Formation of Thiocarbohydrazide | Hydrazine hydrate + CS₂ (alkaline) | Thiocarbohydrazide |

| Cyclization | Thiocarbohydrazide + Aldehyde (AcOH) | Triazole ring formation |

| Alkylation (Optional) | Alkyl halides + NaOH (methanol) | Substituted triazole-thiol derivative |

Chemical Reactions Analysis

1.3.1 Nucleophilic Substitution Reactions

The thiol group in 4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol can participate in nucleophilic substitution reactions:

-

Reactivity with Electrophiles : The thiol group can react with electrophiles such as alkyl halides to form thioether derivatives. This reaction can be facilitated by using bases to deprotonate the thiol.

1.3.2 Formation of Hydrazones

The compound can also react with carbonyl compounds to form hydrazones:

-

Hydrazone Formation : The thiol group can condense with aldehydes or ketones to form hydrazone derivatives, which may exhibit enhanced biological activity.

Data Tables of Reaction Conditions and Yields

Biological Activity and Mechanism of Action

Recent studies have shown that derivatives of this compound exhibit significant anticancer activity against various cell lines:

-

Cytotoxicity : Compounds derived from this triazole have shown selective cytotoxic effects against melanoma and breast cancer cell lines.

-

Mechanism : The proposed mechanism involves inhibition of cell migration and proliferation through interaction with specific cellular pathways related to cancer progression.

Scientific Research Applications

Antimicrobial Activity

1,2,4-triazole derivatives are known for their antimicrobial properties. The compound has been studied for its efficacy against various bacterial and fungal strains. For instance:

- Antifungal Activity : Research indicates that derivatives of 1,2,4-triazole exhibit significant antifungal activity. A study showed that certain triazole-thiol compounds demonstrated enhanced antifungal effects compared to traditional agents like azoxystrobin .

- Antibacterial Activity : Compounds similar to 4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol have shown promising antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has been tested against various cancer cell lines:

- Cytotoxicity Studies : In vitro assays demonstrated that certain synthesized triazole derivatives exhibited selective cytotoxicity towards human melanoma and breast cancer cell lines . Notably, compounds derived from the triazole framework showed higher efficacy against cancer cells compared to normal cells.

- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival and proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1,2,4-triazole derivatives is vital for optimizing their biological activity. Key factors influencing their efficacy include:

- Substituent Effects : Variations in substituents at different positions on the triazole ring significantly affect biological activity. For example, electron-withdrawing groups have been shown to enhance antibacterial properties .

- Hybrid Compounds : The synthesis of hybrid compounds combining triazoles with other pharmacophores has led to improved bioactivity profiles .

Fungicides

The antifungal properties of triazole derivatives make them suitable candidates for agricultural applications as fungicides. Research has indicated:

- Efficacy Against Plant Pathogens : Compounds similar to this compound have been effective against major plant pathogens such as Fusarium and Phytophthora species .

- Field Trials : Field trials have demonstrated that these compounds can reduce fungal infections in crops more effectively than conventional fungicides .

Herbicides and Insecticides

Emerging studies suggest potential applications in herbicide and insecticide formulations due to their bioactive properties. The development of new formulations could lead to more environmentally friendly agricultural practices.

Corrosion Inhibition

Triazoles are recognized for their ability to inhibit corrosion in metals:

- Corrosion Studies : Research indicates that 1,2,4-triazole derivatives can serve as effective corrosion inhibitors for mild steel in acidic environments . The mechanism typically involves adsorption onto the metal surface, forming a protective layer.

Supramolecular Chemistry

The unique structural attributes of triazoles allow them to participate in supramolecular assemblies:

- Applications in Drug Delivery : Triazole-based materials are being explored for drug delivery systems due to their ability to form stable complexes with various therapeutic agents .

Case Study 1: Antimicrobial Efficacy

A series of 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols were synthesized and evaluated for their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics like gentamicin .

Case Study 2: Anticancer Activity

In a study focusing on human cancer cell lines (e.g., melanoma IGR39), several synthesized triazole derivatives showed promising results in inhibiting cell growth and migration. Notably, one compound demonstrated selective toxicity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of 4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can interact with various receptors or enzymes, modulating their activity. The naphthalene ring provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Naphthalene Derivatives

- 4-(4-Cyclopropylnaphthalen-1-YL)-1H-1,2,4-Triazole-5(4H)-Thione (CAS: 1533519-84-4): This compound replaces the isopropyl group with a cyclopropyl substituent. Its molecular formula (C15H13N3S) and weight (267.35 g/mol) are comparable to the target compound, but the electronic effects of cyclopropyl vs. isopropyl could alter reactivity .

5-(3-Hydroxynaphthalen-2-YL)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol :

Substituted with a hydroxylated naphthalene ring, this derivative exhibits increased polarity and hydrogen-bonding capacity. Such modifications are critical for antioxidant applications, as seen in studies where electron-donating groups (-OH, -NH2) enhance free radical scavenging .

Substituent Effects on Physicochemical Properties

Biological Activity

The compound 4-(4-Isopropylnaphthalen-1-YL)-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which has garnered interest due to its diverse biological activities. This article reviews the biological activities of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The structure of this compound features a triazole ring substituted with a naphthalene moiety. The presence of the thiol group enhances its reactivity and potential biological activity. The triazole nucleus is known for its stability and ability to interact with various biological targets.

Antibacterial Activity

Research indicates that 1,2,4-triazoles exhibit significant antibacterial properties. A study focusing on various triazole derivatives found that compounds with naphthalene groups showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, derivatives with thiol groups demonstrated improved potency compared to their non-thiol counterparts .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| 4-Amino-1,2,4-Triazole Derivative | 5 | B. subtilis |

| 5-(1-Adamantyl)-4-amino-1,2,4-triazole | 1 | S. aureus |

Antifungal Activity

The antifungal properties of triazoles are well-documented. A study highlighted that triazole derivatives with naphthalene substitutions exhibited significant antifungal activity against various strains such as Aspergillus flavus and Candida albicans. The incorporation of the isopropylnaphthalene moiety in the structure of the compound may enhance its interaction with fungal cell membranes .

Table 2: Antifungal Activity of Selected Triazoles

| Compound | Zone of Inhibition (mm) | Fungal Strain |

|---|---|---|

| This compound | TBD | A. flavus |

| Terbinafine | 20 | A. niger |

| Fluconazole | 25 | C. albicans |

Anticancer Activity

The anticancer potential of triazoles has been explored in several studies. Compounds bearing the triazole moiety have shown cytotoxic effects against various cancer cell lines. In particular, derivatives tested against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cells displayed promising results .

Case Study: Cytotoxicity Assay

In a cytotoxicity assay using the MTT method:

- Compound : N'-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide showed significant selectivity towards cancer cells with an IC50 value lower than that of standard chemotherapeutics .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by their structural features:

- Thiol Group : Enhances antibacterial and antifungal activity.

- Naphthalene Substitution : Increases hydrophobic interactions with biological membranes.

Studies suggest that optimizing these structural components can lead to the development of more effective therapeutic agents.

Q & A

Advanced Research Question

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C .

- Light/Thermal Stability : Expose to UV light (254 nm) and elevated temperatures (40–60°C) for 48 hours; assess decomposition products .

- Metabolic Stability : Use liver microsome assays to predict hepatic clearance rates .

Table 1: Key Physicochemical Properties

| Property | Method/Value | Reference |

|---|---|---|

| Molecular Weight | 178.22 g/mol (analogous compound) | |

| logP (Lipophilicity) | Predicted ~3.2 (SwissADME) | |

| Solubility (Water) | <0.1 mg/mL (experimental) | |

| Melting Point | 220–225°C (DSC analysis) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.